C-Metyl-Ester-Cyclam, 4 HCl

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of C-Metyl-Ester-Cyclam, 4 HCl typically involves the esterification of carboxylic acids. One common method is the Steglich esterification, which employs carbodiimide coupling reagents and solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the Fischer–Speier esterification, which uses acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4) . Industrial production methods often optimize these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

C-Metyl-Ester-Cyclam, 4 HCl undergoes various chemical reactions, including:

Hydrolysis: This reaction can be catalyzed by either acids or bases. Acidic hydrolysis reverses the esterification process, producing a carboxylic acid and an alcohol.

Substitution Reactions: The alkoxy group (OR’) in the ester can be replaced by other groups under specific conditions.

Common reagents used in these reactions include strong acids like HCl and bases like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

C-Metyl-Ester-Cyclam, 4 HCl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of C-Metyl-Ester-Cyclam, 4 HCl involves its strong binding affinity to metal ions. This binding can affect the stability and activity of metal-containing biomolecules. The compound’s ability to form stable complexes with metals like copper and zinc is crucial for its biological and medicinal applications . The molecular targets and pathways involved include metal ion transport and regulation within biological systems .

Vergleich Mit ähnlichen Verbindungen

C-Metyl-Ester-Cyclam, 4 HCl is unique due to its specific ester functional group and its strong binding affinity to metal ions. Similar compounds include:

Bicyclam: A derivative used in clinical trials for AIDS treatment.

Other Cyclam Derivatives: Compounds with various functional groups that modify their binding properties and applications.

These similar compounds highlight the versatility and importance of cyclam derivatives in various fields of research and industry.

Eigenschaften

IUPAC Name |

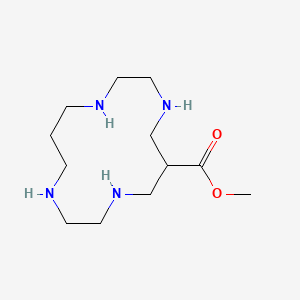

methyl 1,4,8,11-tetrazacyclotetradecane-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O2/c1-18-12(17)11-9-15-7-5-13-3-2-4-14-6-8-16-10-11/h11,13-16H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZWGGVZNFVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCNCCCNCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.